(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)
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Overview
Description
The compound (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)
is a chemical substance with the molecular formula C23H24N2O2
.
Physical and Chemical Properties Analysis
The physical and chemical properties of(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)
include a boiling point of 511.8±50.0 °C
, a predicted density of 1.25±0.1 g/cm3
, and it should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Reactivity and Applications of Triazole Derivatives
Antioxidant and Antiradical Activities : Compounds with open thiogroups, similar in reactivity to certain triazole derivatives, show significant antioxidant and antiradical activities. These compounds are compared to biogenic amino acids like cysteine for their free SH-group structure, indicating their potential in biochemical processes and treatments involving oxidative stress (Kaplaushenko, 2019).
Pharmacological Activities of Triazole Derivatives : The broad range of biological activities of triazole derivatives, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, highlights their importance in developing new drugs. This suggests that similar structures like (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) could have varied and significant biological applications (Ferreira et al., 2013).
Synthetic Routes and Biological Activities : The synthesis and exploration of 1,2,3-triazoles highlight their importance in drug discovery, material science, and as scaffolds in pharmaceutical chemistry. This underlines the potential for complex molecules like the one to serve as key intermediates in the synthesis of biologically active compounds (Kaushik et al., 2019).
Potential for Therapeutic Effects
- Chemical Chaperones and Protein Misfolding : Compounds like 4-phenylbutyric acid have been studied for their ability to act as chemical chaperones, preventing protein misfolding and alleviating endoplasmic reticulum stress. This suggests that similar compounds might have applications in treating diseases related to protein misfolding and cellular stress responses (Kolb et al., 2015).
Safety and Hazards
The safety data sheet for (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)
suggests that it is not classified according to the Globally Harmonized System (GHS). Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and storing in a well-ventilated place .
Properties
IUPAC Name |
(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUFHURHLVHRQG-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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